1-(4-Bromophenyl)-3-methylazetidine
Description
1-(4-Bromophenyl)-3-methylazetidine is an azetidine derivative featuring a four-membered nitrogen-containing ring substituted with a 4-bromophenyl group at position 1 and a methyl group at position 3. The bromine atom on the phenyl ring enhances electronic and steric properties, influencing reactivity and binding interactions.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylazetidine |
InChI |
InChI=1S/C10H12BrN/c1-8-6-12(7-8)10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
WREPFMUGOZCTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between 1-(4-Bromophenyl)-3-methylazetidine and related compounds:
Key Findings:
However, oxadiazole derivatives (IIIa, IIIb) demonstrate validated anti-inflammatory activity, whereas azetidine analogs lack empirical data. Bromopropylate’s ester-based structure highlights the role of functional groups in divergent applications (pesticide vs. therapeutic) .
Substituent Effects :
- The 4-bromophenyl group is common across all compounds, suggesting its role in modulating lipophilicity and π-π interactions. In IIIa and IIIb, additional substituents (e.g., chlorophenyl or methoxyphenyl) enhance bioactivity, indicating that azetidine derivatives may benefit from analogous modifications .
Toxicity Profile :
- Oxadiazole derivatives (IIIa, IIIb) exhibit low toxicity (SI < 1), contrasting with indomethacin (SI = 2.67). This suggests bromophenyl-substituted heterocycles may inherently reduce toxicity .
- Brominated compounds like 4-(Bromomethyl)benzaldehyde require stringent safety protocols due to unstudied toxicological profiles , implying similar precautions may apply to this compound.
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